molecular formula C13H8BrN3O2 B13687985 8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13687985
M. Wt: 318.12 g/mol
InChI Key: YECALSSBEGRPKF-UHFFFAOYSA-N
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Description

8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of bromine and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a brominated nitrobenzene derivative, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes bromination, nitration, and cyclization steps, each optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential enzymes or disrupt cellular processes in pathogens. The presence of the bromine and nitro groups enhances its binding affinity and specificity towards these targets . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

  • 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
  • 8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
  • 8-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Comparison: 8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine stands out due to the presence of the bromine atom at the 8-position, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the position of the nitro group on the phenyl ring can affect the compound’s electronic properties and reactivity .

Properties

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

8-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrN3O2/c14-11-5-2-6-16-8-12(15-13(11)16)9-3-1-4-10(7-9)17(18)19/h1-8H

InChI Key

YECALSSBEGRPKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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